molecular formula C29H27N B8562237 4-Methyl-N-(4-methylphenyl)-N-{4-[2-(4-methylphenyl)ethenyl]phenyl}aniline CAS No. 90884-12-1

4-Methyl-N-(4-methylphenyl)-N-{4-[2-(4-methylphenyl)ethenyl]phenyl}aniline

Cat. No.: B8562237
CAS No.: 90884-12-1
M. Wt: 389.5 g/mol
InChI Key: QIHJIPVNXXFGEW-UHFFFAOYSA-N
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Description

4-Methyl-N-(4-methylphenyl)-N-{4-[2-(4-methylphenyl)ethenyl]phenyl}aniline is a useful research compound. Its molecular formula is C29H27N and its molecular weight is 389.5 g/mol. The purity is usually 95%.
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Properties

CAS No.

90884-12-1

Molecular Formula

C29H27N

Molecular Weight

389.5 g/mol

IUPAC Name

4-methyl-N-(4-methylphenyl)-N-[4-[2-(4-methylphenyl)ethenyl]phenyl]aniline

InChI

InChI=1S/C29H27N/c1-22-4-10-25(11-5-22)12-13-26-14-20-29(21-15-26)30(27-16-6-23(2)7-17-27)28-18-8-24(3)9-19-28/h4-21H,1-3H3

InChI Key

QIHJIPVNXXFGEW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C=CC2=CC=C(C=C2)N(C3=CC=C(C=C3)C)C4=CC=C(C=C4)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Following the general procedure shown above, Pd2dba3 (18.3 mg, 2 mol %), NaO-t-Bu (336 mg, 3.5 mmol), P(isoBuNCH2CH2)3N (13.6 mg, 4 mol %), 4-aminostyrene (119 mg, 1 mmol), 4-bromotoluene (547 mg, 3.2 mmol), and 10 mL of dry toluene at 110° C. for 16 h produced (4) 4-ethenyl-N,N-bis(4-methylphenyl)benzenamine (32 mg, 11%) as a viscous liquid and (5) N,N-bis(4-methylphenyl)-4-[2-(4-methylphenyl)ethenyl]benzenamine (325 mg, 84%) as a yellow solid after chromatography with 1% EtOAc/hexane mixture. Total yield=95%. (See Entry 1 of Table 2).
Name
EtOAc hexane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
336 mg
Type
reactant
Reaction Step Two
Quantity
119 mg
Type
reactant
Reaction Step Three
Quantity
547 mg
Type
reactant
Reaction Step Four
Quantity
10 mL
Type
reactant
Reaction Step Five
Quantity
18.3 mg
Type
catalyst
Reaction Step Six

Synthesis routes and methods II

Procedure details

Following the general procedure, Pd2dba3 (18.3 mg, 2 mol %), NaO-t-Bu (336 mg, 3.5 mmol), P(isoBuNCH2CH2)3N (13.6 mg, 4 mol %), 4-aminostyrene (119 mg, 1 mmol), 4-Iodotoluene (698 mg, 3.2 mmol), and 10 mL of dry toluene at 110° C. for 16 h. produced (5) N,N-bis(4-methylphenyl)-4-[2-(4-methylphenyl) ethenyl]benzenamine (338 mg, 87%) as the sole product after chromatography with 1% EtOAc/hexane mixture. (See Entry 9 of Table 2).
Name
EtOAc hexane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
336 mg
Type
reactant
Reaction Step Two
Quantity
119 mg
Type
reactant
Reaction Step Three
Quantity
698 mg
Type
reactant
Reaction Step Four
Quantity
10 mL
Type
reactant
Reaction Step Five
Quantity
18.3 mg
Type
catalyst
Reaction Step Six

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